4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole
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Overview
Description
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The pyrazole ring is known for its role in pharmaceuticals, while the pyrrolidine ring is a common scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole typically involves the reaction of pyrazole derivatives with pyrrolidine. One common method is the alkylation of pyrazole with a pyrrolidine derivative under basic conditions. The reaction can be carried out using sodium hydride as a base and dimethylformamide as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are employed.
Major Products
The major products formed from these reactions include N-oxides, pyrazolines, and various substituted pyrazoles .
Scientific Research Applications
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit significant biological activities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are similar in structure and function.
Uniqueness
4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole is unique due to the combination of the pyrazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(pyrrolidin-2-ylmethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H13N3/c1-2-8(9-3-1)4-7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) |
InChI Key |
KPQKXHASFXHNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CNN=C2 |
Origin of Product |
United States |
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